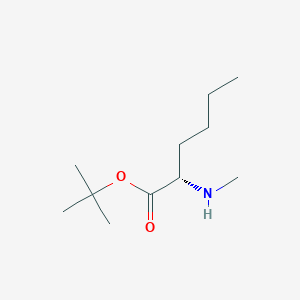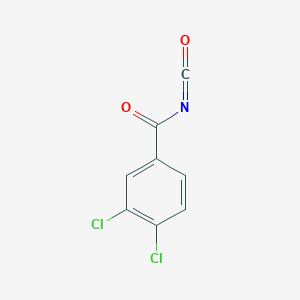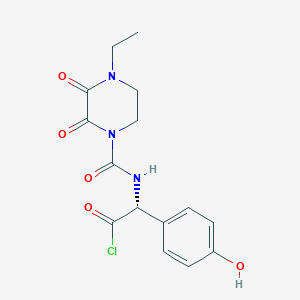
(R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetyl chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a hydroxyphenyl group, and an acetyl chloride moiety, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Carboxamido Group: The carboxamido group can be introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Formation of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-hydroxybenzoyl chloride.
Final Acetylation: The final step involves the acetylation of the compound using acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of ®-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetyl chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl groups in the piperazine ring can be reduced to form alcohol derivatives.
Substitution: The acetyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include ammonia (NH₃), primary amines (RNH₂), and alcohols (ROH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide and ester derivatives.
科学的研究の応用
®-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic residues such as serine, threonine, and cysteine. This modification can alter the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-methoxyphenyl)acetyl chloride: Similar structure but with a methoxy group instead of a hydroxy group.
®-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-chlorophenyl)acetyl chloride: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
®-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetyl chloride is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H16ClN3O5 |
|---|---|
分子量 |
353.76 g/mol |
IUPAC名 |
(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl chloride |
InChI |
InChI=1S/C15H16ClN3O5/c1-2-18-7-8-19(14(23)13(18)22)15(24)17-11(12(16)21)9-3-5-10(20)6-4-9/h3-6,11,20H,2,7-8H2,1H3,(H,17,24)/t11-/m1/s1 |
InChIキー |
VZFUYBGWPYWDAW-LLVKDONJSA-N |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)Cl |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
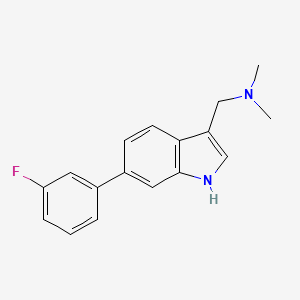
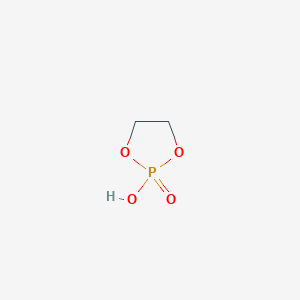
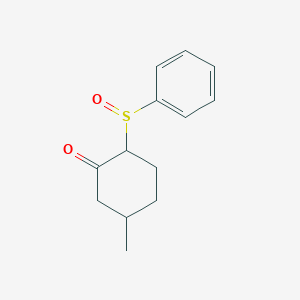
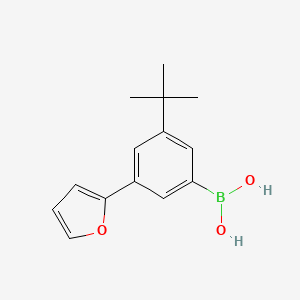
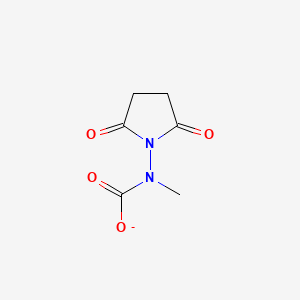

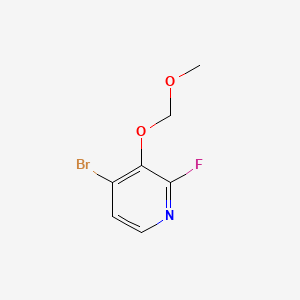
![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
